1H-Indazole-1-carbonitrile

Übersicht

Beschreibung

1H-Indazole-1-carbonitrile is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Synthesis Analysis

The synthesis of 1H-Indazoles has been a subject of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

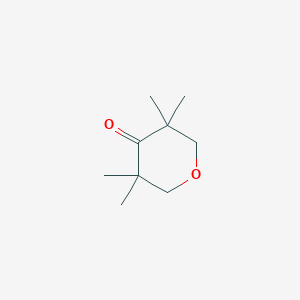

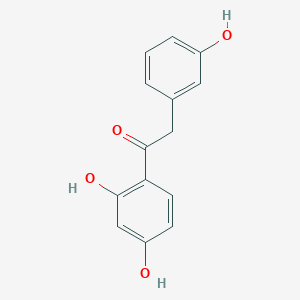

The molecular structure of 1H-Indazole-1-carbonitrile is characterized by the presence of a carbonitrile group attached to the indazole ring . The exact structure would depend on the specific substituents present on the indazole ring.Chemical Reactions Analysis

The development of efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks has been a long-standing interest in organic synthesis . In this work, an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles was developed .Wissenschaftliche Forschungsanwendungen

Inhibitory Effects on Nitric Oxide Synthases

A series of 7-substituted-indazoles, including 1H-indazole-7-carbonitrile, have been prepared and evaluated for their inhibitory effects on nitric oxide synthases (NOS). 1H-indazole-7-carbonitrile showed potency comparable to 7-nitro-1H-indazole and demonstrated preference for constitutive NOS over inducible NOS. The inhibition of NO formation by this compound appears to be competitive against both substrate and cofactor, making it a significant molecule in the study of NOS-related biological processes and potential therapeutic applications (Cottyn et al., 2008).

Synthesis of Novel Pyrimidine and Annulated Pyrimidine Fused Indazole Derivatives

Indazole regioisomers, such as 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile, have been used in the synthesis of novel pyrimidine fused indazole derivatives. These derivatives have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. This demonstrates the potential of 1H-indazole-1-carbonitrile derivatives in the development of new antimicrobial agents (Yakaiah et al., 2008).

Diversity-Oriented Synthesis

1H-indazole-1-carbonitrile derivatives have been utilized in diversity-oriented synthesis approaches, leading to the creation of novel compounds with potential biological activities. For instance, novel tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives containing both biologically active pyrimidine and indazole templates have been synthesized. These compounds highlight the versatility of 1H-indazole-1-carbonitrile derivatives in facilitating the synthesis of complex molecules (Shinde & Jeong, 2016).

Applications in High Explosive Materials

The derivatives of 1H-indazole-1-carbonitrile, such as triazolotriazine carbonitrile, have been explored for their use in insensitive high explosives. These compounds exhibit high thermal stability, insensitivity to impact, friction, and electrical discharge, along with significant detonation pressure and velocity. This research opens new avenues for the development of safer and more stable explosive materials (Snyder et al., 2017).

Catalyzed N-N Bond Formation

A facile synthesis of 1H-indazoles, involving a Cu(OAc)2-catalyzed N-N bond formation, has been described. This process uses oxygen as the terminal oxidant and demonstrates the utility of 1H-indazole-1-carbonitrile derivatives in catalyzed bond formations, leading to a wide variety of 1H-indazoles. Such synthetic methodologies provide valuable tools for the development of indazole-based compounds with potential pharmaceutical applications (Chen et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

indazole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-6-11-8-4-2-1-3-7(8)5-10-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUIPUHXQMWUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599799 | |

| Record name | 1H-Indazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893447-53-5 | |

| Record name | 1H-Indazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B3058343.png)

![Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-](/img/structure/B3058350.png)